![molecular formula C8H15NO2 B3237487 Methyl 3-amino-3-cyclobutylpropanoate CAS No. 1391202-69-9](/img/structure/B3237487.png)
Methyl 3-amino-3-cyclobutylpropanoate
Overview
Description
Methyl 3-amino-3-cyclobutylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Methyl 3-amino-3-cyclobutylpropanoate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of enzymes such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in seizures and anxiety. The compound has also been shown to inhibit the activity of COX-2, which can reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
Methyl 3-amino-3-cyclobutylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. The compound is also stable under standard laboratory conditions. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on Methyl 3-amino-3-cyclobutylpropanoate. One area of interest is its potential as a drug delivery system for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is the development of analogs of the compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields such as agriculture and materials science.
Conclusion:
This compound is a chemical compound that has shown promise in medicinal chemistry research. Its ability to modulate neurotransmitter activity and inhibit COX-2 activity makes it a potential candidate for the treatment of neurological disorders and inflammatory conditions. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Scientific Research Applications
Methyl 3-amino-3-cyclobutylpropanoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. The compound has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
methyl 3-amino-3-cyclobutylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONKZIKOKDQSMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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